Suavioside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

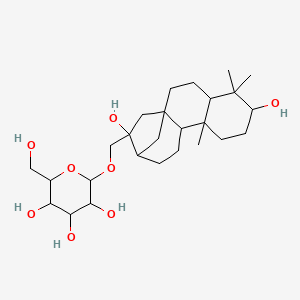

2-[(6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-22,27-32H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTSUIMXVGYXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Suavioside A: A Technical Overview of its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suavioside A is a diterpenoid glycoside that has been identified in the leaves of Rubus suavissimus, a plant native to Southern China. This technical guide provides a comprehensive overview of the natural source of this compound, available data on its isolation, and discusses the current landscape of research into its biological activities. While specific quantitative data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this document consolidates the existing knowledge to guide future research and development efforts.

Natural Source: Rubus suavissimus

The primary and only known natural source of this compound is the plant Rubus suavissimus, commonly known as Chinese sweet tea or Tiancha. The leaves of this plant are rich in various bioactive compounds, including other diterpene glycosides, flavonoids, and polyphenols. Among these, rubusoside is the most abundant and is responsible for the characteristic sweet taste of the leaves. This compound is one of the several other "suaviosides" that have been isolated from this plant.

Quantitative Analysis

Currently, there is a notable absence of published studies that provide specific quantitative data for this compound in Rubus suavissimus leaves. While several studies have focused on the quantification of other major components of the plant, such as gallic acid, rutin, ellagic acid, rubusoside, and steviol monoside using High-Performance Liquid Chromatography (HPLC), specific methods and results for the quantification of this compound are not detailed.

Table 1: Compounds Quantified in Rubus suavissimus Leaves (Excluding this compound)

| Compound | Method of Analysis | Reported Concentration Range (% dry weight) | Reference |

| Gallic Acid | HPLC | 0.1 - 2.2% | [1][2] |

| Rutin | HPLC | 0.08 - 1.9% | [1][2] |

| Ellagic Acid | HPLC | 0.46 - 12.0% | [1][2] |

| Rubusoside | HPLC | ~5% | [1][2] |

| Steviol Monoside | HPLC | Variable | [1][2] |

Note: This table highlights the compounds that have been quantified in Rubus suavissimus. Specific quantitative data for this compound is not available in the cited literature.

Experimental Protocols: Isolation of this compound

A detailed, step-by-step experimental protocol specifically for the isolation of this compound is not explicitly available. However, based on the general procedures for isolating diterpenoid glycosides from Rubus suavissimus, a probable workflow can be outlined. It is important to note that this is a generalized protocol and would require optimization for the specific isolation of this compound.

General Extraction and Fractionation Workflow

Caption: Generalized workflow for the isolation of this compound.

Methodology Details:

-

Extraction: The dried and powdered leaves of Rubus suavissimus are typically extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is often suspended in water and partitioned with a series of solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Diterpenoid glycosides like this compound are expected to be enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on stationary phases like silica gel or octadecylsilane (ODS). A gradient elution with a solvent system (e.g., chloroform-methanol-water or acetonitrile-water) is used to separate the components.

-

Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) or HPLC, are pooled and may require further purification using preparative HPLC to obtain the pure compound.

Biological Activity and Signaling Pathways

There is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. While the crude extract of Rubus suavissimus and its major component, rubusoside, have been investigated for various pharmacological effects, these findings cannot be directly attributed to this compound.

For context, studies on other diterpenoid glycosides, such as stevioside (from Stevia rebaudiana), have shown activities including anti-inflammatory and anti-cancer effects, often involving the modulation of signaling pathways like NF-κB and MAPK.[3][4][5][6][7][8][9] However, it is crucial to emphasize that these are not findings on this compound and should only serve as a potential direction for future research into the bioactivity of this compound.

Potential (but unconfirmed) Signaling Pathways for Investigation

Based on the activities of structurally related compounds, the following signaling pathways could be of interest for future studies on this compound.

Caption: Hypothetical signaling pathways for future investigation of this compound.

Conclusion and Future Directions

This compound is a naturally occurring diterpenoid glycoside from the leaves of Rubus suavissimus. While its existence and basic structure have been reported, there is a significant lack of in-depth technical data. For researchers and drug development professionals, this presents both a challenge and an opportunity. The immediate priorities for advancing the scientific understanding of this compound should include:

-

Development of a validated analytical method for the quantification of this compound in Rubus suavissimus plant material and its extracts.

-

Publication of a detailed, optimized protocol for the efficient isolation and purification of this compound in sufficient quantities for biological testing.

-

Comprehensive in vitro and in vivo studies to elucidate the specific biological activities of this compound, including its potential anti-inflammatory, anti-cancer, or other therapeutic effects.

-

Investigation into the molecular mechanisms of action , including the identification of its cellular targets and its effects on key signaling pathways.

Addressing these knowledge gaps will be crucial in determining the potential of this compound as a novel therapeutic agent or a valuable chemical probe.

References

- 1. The Effects and Mechanisms of Sennoside A on Inducing Cytotoxicity, Apoptosis, and Inhibiting Metastasis in Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunomodulatory Activities of Stevioside and Its Metabolite Steviol on THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stevioside targets the NF-κB and MAPK pathways for inhibiting inflammation and apoptosis of chondrocytes and ameliorates osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stevioside plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stevioside enhances satellite cell activation by inhibiting of NF-κB signaling pathway in regenerating muscle after cardiotoxin-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stevioside, a diterpenoid glycoside, shows anti-inflammatory property against Dextran Sulphate Sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Suavioside A: A Technical Guide to its Discovery, Isolation, and Characterization from Rubus suavissimus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suavioside A is a naturally occurring diterpene glycoside isolated from the leaves of Rubus suavissimus, a plant commonly known as Chinese sweet tea. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data presented in structured tables for clarity, and visual diagrams to illustrate key processes. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound and other bioactive compounds from Rubus suavissimus.

Introduction

Rubus suavissimus S. Lee, a member of the Rosaceae family, has a long history of use in traditional Chinese medicine and as a natural sweetener. The leaves of this plant are rich in a variety of bioactive compounds, including diterpene glycosides, which contribute to its characteristic sweet taste. Among these is the major sweet principle, rubusoside. Further investigation into the minor components of Rubus suavissimus led to the discovery of a series of novel diterpene glycosides, collectively named suaviosides.

This guide focuses specifically on this compound, one of the first novel minor sweet glycosides to be isolated and identified from this plant. Its discovery has opened avenues for further research into the structure-activity relationships of sweet-tasting compounds and the potential pharmacological applications of these natural products.

Discovery and Initial Identification

This compound was first isolated as a new ent-kaurane type diterpene glucoside from the leaves of Rubus suavissimus.[1] The initial investigation aimed to characterize the minor glycosidic constituents of the plant, beyond the well-known rubusoside. Through a systematic process of extraction and chromatographic separation, a novel sweet-tasting compound was identified.

The structure of this new glucoside, named this compound, was elucidated as 17-O-β-D-glucoside of ent-kaurane-3α, 16β, 17-triol.[1] This structural determination was achieved through a combination of spectroscopic techniques, which are detailed in the characterization section of this guide. A subsequent, more detailed study by Ohtani et al. in 1992 further elaborated on the isolation of ten new kaurane-type diterpene glycosides, including this compound, from the sweet leaves of Rubus suavissimus.[2]

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a synthesized methodology based on the foundational research describing the isolation of suaviosides from Rubus suavissimus.

Plant Material and Extraction

-

Plant Material: Dried leaves of Rubus suavissimus S. Lee.

-

Initial Extraction:

-

The dried leaves are subjected to an initial extraction with hot water to produce a crude aqueous extract.[3]

-

This crude extract contains a complex mixture of compounds, including diterpene glycosides, flavonoids, tannins, and polysaccharides.

-

Purification Workflow

The purification of this compound from the crude extract is a multi-step process involving precipitation and multiple stages of chromatography.

Detailed Protocol

-

Alcohol Precipitation: The crude aqueous extract is treated with ethanol to precipitate polysaccharides and other high molecular weight impurities.[3] The resulting supernatant, enriched with smaller molecules like diterpene glycosides, is collected for further purification.

-

Macroporous Resin Column Chromatography: The supernatant is passed through a macroporous adsorbent resin column. The column is washed with water to remove highly polar impurities, and then the glycosides are eluted with an increasing gradient of ethanol in water.

-

Silica Gel Column Chromatography: The ethanol-eluted fractions containing the glycoside mixture are concentrated and subjected to silica gel column chromatography. Elution is typically performed with a solvent system such as a chloroform-methanol-water mixture in a stepwise gradient to separate the different glycosides based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched in this compound from the silica gel column are further purified using preparative reversed-phase HPLC to yield the pure compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through the analysis of its physicochemical properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₄O₈ | [1] |

| Taste | Sweet | [1] |

| Classification | ent-kaurane diterpene glycoside | [1] |

Table 2: 13C-NMR Spectral Data for this compound

The following table presents the 13C-NMR chemical shifts for this compound. This data is critical for the structural confirmation of the molecule.

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| 1 | 40.8 | 1' | 105.1 |

| 2 | 19.1 | 2' | 75.3 |

| 3 | 77.2 | 3' | 78.4 |

| 4 | 39.3 | 4' | 71.7 |

| 5 | 56.7 | 5' | 78.0 |

| 6 | 22.4 | 6' | 62.8 |

| 7 | 41.9 | Aglycone | |

| 8 | 45.1 | C-18 | 29.1 |

| 9 | 56.4 | C-19 | 18.1 |

| 10 | 39.7 | C-20 | 17.5 |

| 11 | 19.9 | ||

| 12 | 34.6 | ||

| 13 | 46.5 | ||

| 14 | 42.1 | ||

| 15 | 51.1 | ||

| 16 | 84.1 | ||

| 17 | 74.4 |

Note: Data is based on available public information and should be cross-referenced with the primary literature. The solvent used for NMR analysis can influence chemical shifts.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and associated signaling pathways of isolated this compound in the public domain. However, crude and purified extracts of Rubus suavissimus, which contain this compound as a minor component, have been reported to possess a range of biological activities.

Extracts of Rubus suavissimus have demonstrated various effects, but it is important to note that these activities are likely due to the synergistic effects of multiple compounds within the extract, including the more abundant rubusoside, as well as phenolic compounds like gallic acid and ellagic acid.

Due to the absence of specific data for this compound, a signaling pathway diagram cannot be constructed at this time. Future research is needed to elucidate the specific biological functions and mechanisms of action of this individual compound.

Conclusion and Future Directions

This compound is a notable minor diterpene glycoside from Rubus suavissimus. This guide has outlined its discovery and the general procedures for its isolation and characterization. The provided data, while based on the foundational literature, offers a solid starting point for researchers.

There are significant opportunities for future research. A critical next step is the full elucidation of the biological activity profile of pure this compound. Investigating its potential effects on cellular signaling pathways could uncover novel therapeutic applications. Furthermore, the development of efficient and scalable methods for the synthesis or semi-synthesis of this compound would be highly beneficial for enabling more extensive pharmacological studies. Such research will be instrumental in unlocking the full potential of this sweet-tasting natural product.

References

- 1. Sweet and Bitter Diterpene-Glucosides from Leaves of Rubus suavissimus [jstage.jst.go.jp]

- 2. Ohtani, K., Aikawa, Y., Kasai, R., Chou, W., Yamasaki, K. and Tanaka, O. (1992) Minor Diterpene Glycosides from Sweet Leaves of Rubus suavissimus. Phytochemistry, 31, 1553-1559. - References - Scientific Research Publishing [scirp.org]

- 3. Purification of a water extract of Chinese sweet tea plant (Rubus suavissimus S. Lee) by alcohol precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

Suavioside A: A Technical Deep Dive into its Chemical Profile and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suavioside A is a naturally occurring diterpenoid glycoside first isolated from the leaves of Rubus suavissimus, a plant commonly known as Chinese sweet tea. Its discovery has garnered interest due to its contribution to the characteristic sweet taste of the plant's leaves. This technical guide provides a comprehensive overview of the chemical structure, properties, and current understanding of this compound.

Chemical Structure and Properties

This compound is structurally defined as the 17-O-β-D-glucoside of ent-kaurane-3α,16β,17-triol.[1] This intricate structure, belonging to the kaurane-type diterpenes, is responsible for its distinct sweet taste. The core of the molecule is a tetracyclic kaurane skeleton, a common framework for a variety of biologically active natural products. A single glucose unit is attached at the C-17 position via a β-glycosidic linkage.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₄O₈ | [2] |

| Molecular Weight | 484.6 g/mol | [2] |

| IUPAC Name | 2-[(6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecanyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| CAS Number | 133740-37-1 | [2] |

| Taste | Sweet | [1] |

| Computed XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 6 | [2] |

| Hydrogen Bond Acceptor Count | 8 | [2] |

| Rotatable Bond Count | 4 | [2] |

Experimental Protocols

Isolation and Purification of this compound

The initial isolation of this compound was reported by Hirono et al. in 1990 from the leaves of Rubus suavissimus. While the full, detailed protocol from the original publication is not widely accessible, a general workflow for the isolation of diterpenoid glycosides from Rubus species can be outlined. This process typically involves the following key steps:

Characterization of the isolated compound would then be performed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific research on the biological activities and signaling pathways of isolated this compound. Most of the available studies have focused on the crude extracts of Rubus suavissimus or its major sweet component, rubusoside.

Extracts of Rubus suavissimus have been reported to possess various pharmacological effects, including anti-inflammatory and metabolic regulatory properties. It is plausible that this compound, as a constituent of these extracts, may contribute to these activities. However, without studies on the isolated compound, its specific contributions remain unknown.

Future research is warranted to explore the potential biological effects of this compound. A possible logical workflow for such an investigation is outlined below.

Conclusion and Future Directions

This compound is a sweet-tasting diterpenoid glycoside with a well-defined chemical structure. While its presence in Rubus suavissimus is established, a significant knowledge gap exists regarding its specific biological activities and the molecular mechanisms through which it might exert these effects. The detailed experimental protocols for its isolation and comprehensive physicochemical characterization are also not widely disseminated.

Future research should focus on:

-

Reproducing and publishing a detailed, optimized protocol for the isolation of this compound in sufficient quantities for biological testing.

-

Conducting a comprehensive screening of the biological activities of the purified compound, exploring potential anti-inflammatory, antioxidant, and metabolic regulatory effects.

-

Investigating the specific signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.

Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent or a valuable tool for biomedical research.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Suavioside A in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suavioside A, a naturally occurring diterpenoid glycoside, has garnered interest for its potential applications in the food and pharmaceutical industries. As a minor steviol glycoside, its biosynthesis in plants represents a fascinating yet underexplored area of natural product chemistry. This technical guide provides a comprehensive overview of the current understanding and a proposed pathway for the biosynthesis of this compound. Drawing upon the well-established pathway of major steviol glycosides, this document outlines the precursor molecules, key enzymatic steps, and proposes candidate enzymes for the final glycosylation step. Furthermore, it details relevant experimental protocols and presents quantitative data where available, offering a foundational resource for researchers aiming to elucidate and engineer this biosynthetic pathway.

The Core Biosynthetic Framework: From Primary Metabolism to the Steviol Aglycone

The biosynthesis of this compound shares its initial steps with the well-characterized pathway of other steviol glycosides, which itself is a branch of the ubiquitous diterpenoid biosynthesis pathway in plants.[1][2][3] This foundational pathway occurs across multiple cellular compartments, beginning in the plastids and culminating in the cytosol.

The journey commences with the Methylerythritol 4-Phosphate (MEP) Pathway in the plastids, which utilizes pyruvate and glyceraldehyde-3-phosphate from primary metabolism to synthesize the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] These building blocks are then condensed to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP) .

GGPP serves as a critical branch point for various diterpenoid compounds, including gibberellins and steviol glycosides. The commitment of GGPP to the steviol pathway involves a two-step cyclization process catalyzed by copalyl diphosphate synthase (CPS) and kaurene synthase (KS) , resulting in the formation of ent-kaurene.[4][5]

Subsequently, ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a three-step oxidation catalyzed by the cytochrome P450 monooxygenase, kaurene oxidase (KO) , to yield ent-kaurenoic acid.[4] This intermediate stands at another crucial bifurcation point. While further oxidation leads to the plant hormones gibberellins, the pathway to steviol glycosides involves the hydroxylation of ent-kaurenoic acid at the C-13 position by kaurenoic acid 13-hydroxylase (KAH) , another cytochrome P450 enzyme, to produce the aglycone steviol .[4]

The Final Step: A Proposed Glycosylation to this compound

The defining feature of this compound is the presence of a single glucose molecule attached to the C-17 hydroxyl group of an ent-kaurane skeleton, specifically ent-kaurane-3α, 16β, 17-triol.[6] While the biosynthesis of the ent-kaurane backbone follows the general pathway described above, the specific glycosylation step leading to this compound is not yet fully elucidated.

The final and crucial step in the biosynthesis of this compound is the transfer of a glucose moiety from a UDP-glucose donor to the C-17 hydroxyl group of the aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . While the specific UGT responsible for this 17-O-glucosylation in the context of this compound has not been definitively identified, it is hypothesized to be a member of the large and diverse UGT superfamily in plants.[7]

Based on the known substrate specificities of plant UGTs, a candidate enzyme for this reaction would likely belong to a subfamily that recognizes diterpenoid skeletons and can accommodate the specific stereochemistry of the ent-kaurane-3α, 16β, 17-triol aglycone. The identification and characterization of this specific UGT remains a key area for future research.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is limited in the current scientific literature. However, studies on the parent plant, Rubus suavissimus, provide some context on the abundance of related compounds.

| Compound | Plant Source | Concentration (% of dry leaf weight) | Reference |

| Rubusoside | Rubus suavissimus | ~5% | [2][8] |

| Steviol monoside | Rubus suavissimus | Variable | [2][8] |

| Gallic acid | Rubus suavissimus | Variable | [2][8] |

| Rutin | Rubus suavissimus | Variable | [2][8] |

| Ellagic acid | Rubus suavissimus | Variable | [2][8] |

Note: The concentration of this compound is not explicitly quantified in these studies and is expected to be significantly lower than the major glycoside, rubusoside.

Experimental Protocols

The following protocols are adapted from established methods for the study of steviol glycosides and can be applied to the investigation of this compound biosynthesis.

Extraction and Quantification of this compound

This protocol outlines a general method for the extraction and analysis of this compound from plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried and powdered plant material (e.g., leaves of Rubus suavissimus)

-

Methanol

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

HPLC system with a C18 column and a UV or Mass Spectrometry (MS) detector

-

This compound standard (if available)

Procedure:

-

Extraction:

-

Weigh approximately 1 gram of dried, powdered plant material.

-

Add 20 mL of 80% methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more and combine the supernatants.

-

Evaporate the solvent under reduced pressure.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Dissolve the dried extract in 2 mL of water and load it onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the glycosides with 5 mL of methanol.

-

Evaporate the methanol and redissolve the residue in a known volume of the initial mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might start at 20% acetonitrile and increase to 80% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm or MS detection for more specific identification and quantification.

-

Quantification: Create a calibration curve using a this compound standard of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

-

Heterologous Expression and in vitro Assay of Candidate UGTs

This protocol describes the functional characterization of a candidate UGT for this compound biosynthesis in a heterologous host like E. coli or yeast.

Materials:

-

Candidate UGT gene sequence cloned into an appropriate expression vector.

-

E. coli or yeast expression host strain.

-

Culture media (e.g., LB for E. coli, YPD for yeast).

-

Inducing agent (e.g., IPTG for E. coli).

-

Cell lysis buffer.

-

Protein purification resin (e.g., Ni-NTA for His-tagged proteins).

-

ent-kaurane-3α, 16β, 17-triol aglycone (substrate).

-

UDP-glucose (sugar donor).

-

Reaction buffer.

-

HPLC or LC-MS system for product analysis.

Procedure:

-

Protein Expression:

-

Transform the expression vector containing the candidate UGT gene into the host cells.

-

Grow the transformed cells in the appropriate culture medium to an optimal density.

-

Induce protein expression with the appropriate inducer and continue cultivation.

-

-

Protein Extraction and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and disrupt the cells (e.g., by sonication).

-

Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.

-

(Optional but recommended) Purify the recombinant UGT using an appropriate chromatography method based on the affinity tag.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the purified enzyme (or crude extract), the aglycone substrate (ent-kaurane-3α, 16β, 17-triol), UDP-glucose, and reaction buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding methanol).

-

Centrifuge to precipitate the protein and analyze the supernatant.

-

-

Product Analysis:

-

Analyze the reaction products by HPLC or LC-MS.

-

Compare the retention time and mass spectrum of the product with a this compound standard (if available) to confirm the identity of the product.

-

Visualizing the Pathway and Workflows

To facilitate a deeper understanding of the biosynthetic process and the experimental approaches, the following diagrams have been generated using Graphviz.

Caption: Proposed biosynthesis pathway of this compound.

Caption: Experimental workflow for this compound analysis and UGT characterization.

Conclusion and Future Directions

The biosynthesis of this compound presents an exciting frontier in the study of plant natural products. While the foundational pathway leading to the steviol aglycone is well-established, the specific enzymatic step that defines this compound – the 17-O-glucosylation of an ent-kaurane triol – remains to be conclusively elucidated. The identification and characterization of the responsible UGT will be a critical step forward, enabling the potential for metabolic engineering to enhance the production of this and other minor steviol glycosides with desirable properties. The experimental protocols and conceptual framework provided in this guide offer a solid starting point for researchers to unravel the complete biosynthetic pathway of this compound and unlock its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative and fingerprint analyses of Chinese sweet tea plant ( Rubus suavissimus S. Lee) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Integrating Constituents Absorbed into Blood, Network Pharmacology, and Quantitative Analysis to Reveal the Active Components in Rubus chingii var. suavissimus that Regulate Lipid Metabolism Disorder [frontiersin.org]

- 4. Development of screening methods for functional characterization of UGTs from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 7. Structures and Biological Activities of Polyacylated ent-Kaurane Diterpenoid Glycosides from the Aerial Parts of Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative and fingerprint analyses of Chinese sweet tea plant (Rubus Suavissimus S. Lee) - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Suavioside A.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suavioside A, a diterpenoid glycoside isolated from the leaves of Rubus suavissimus, has garnered interest for its potential pharmacological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a summary of its physicochemical characteristics, and outlines experimental protocols for its isolation and characterization. While direct evidence of its specific signaling pathway modulation is limited, this guide also explores potential biological activities based on studies of structurally related compounds and extracts from its source plant.

Physicochemical Properties

This compound is a white powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₄O₈ | [2] |

| Molecular Weight | 484.62 g/mol | [3] |

| CAS Number | 133740-37-1 | [2] |

| Appearance | White Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Purity | ≥98% | [1] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum of this compound has been reported, which is instrumental in confirming the carbon skeleton of the molecule.

Note: Specific chemical shift assignments for ¹H and ¹³C NMR were not available in the public domain at the time of this guide's compilation.

Infrared (IR) Spectroscopy

-

FT-IR: Fourier-transform infrared spectroscopy can be used to identify the functional groups present in this compound. Expected characteristic absorption peaks would include those for hydroxyl (-OH), C-H (alkane), and C-O (ether and alcohol) bonds.

Note: A specific experimental FT-IR spectrum with peak assignments for this compound was not found in the reviewed literature.

Mass Spectrometry (MS)

-

ESI-MS: Electrospray ionization mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of this compound. Fragmentation patterns would provide further structural information.

Note: Detailed mass spectrometry fragmentation data for this compound was not available in the public domain.

Experimental Protocols

Isolation and Purification of this compound from Rubus suavissimus

The following is a generalized protocol based on methods for isolating diterpenoid glycosides from Rubus suavissimus.

Objective: To isolate and purify this compound from the dried leaves of Rubus suavissimus.

Methodology:

-

Extraction:

-

Dried and powdered leaves of Rubus suavissimus are extracted with a suitable solvent, such as 70-80% ethanol or methanol, at room temperature or with gentle heating.

-

The extraction is typically repeated multiple times to ensure a high yield.

-

The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Diterpenoid glycosides are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Alternatively, alcohol precipitation can be used to remove polysaccharides and other macromolecules. The crude aqueous extract is treated with a high concentration of ethanol (e.g., 70-95%) to precipitate unwanted components, leaving the smaller bioactive molecules, including this compound, in the supernatant.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography on macroporous adsorbent resins (e.g., HP-20) or silica gel.

-

The column is eluted with a gradient of solvents, such as a water-methanol or chloroform-methanol mixture, to separate the different components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing this compound are pooled and further purified by repeated column chromatography, including Sephadex LH-20 or preparative HPLC, until the desired purity is achieved.

-

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To develop a qualitative and quantitative HPLC method for the analysis of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system consisting of (A) water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) and (B) acetonitrile or methanol.

-

Elution Program: A linear gradient starting with a low percentage of organic solvent (B) and gradually increasing.

-

Detection: The eluent is monitored at a wavelength where this compound has significant UV absorbance (e.g., around 205-210 nm).

-

Quantification: For quantitative analysis, a calibration curve is constructed using a purified standard of this compound.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence specifically detailing the biological activity and modulated signaling pathways of this compound is limited in publicly available literature. However, studies on extracts from Rubus suavissimus and structurally similar diterpenoid glycosides, such as stevioside, provide insights into its potential pharmacological effects.

Extracts of Rubus suavissimus have been reported to possess anti-inflammatory, antioxidant, and metabolic regulatory properties.[4][5] One study demonstrated that a fraction of Rubus suavissimus extract exhibited inhibitory activity on NF-κB, a key regulator of inflammation.[6]

Stevioside, another well-studied diterpenoid glycoside, has been shown to exert anti-inflammatory effects by modulating the Nrf2/HO-1 and NF-κB signaling pathways.[7] It is plausible that this compound may share similar mechanisms of action due to structural similarities.

Potential Anti-Inflammatory Signaling Pathway

Based on the activity of related compounds, a potential mechanism for the anti-inflammatory effects of this compound could involve the inhibition of the NF-κB signaling pathway.

Disclaimer: The following diagram represents a generalized NF-κB signaling pathway that is known to be modulated by other diterpenoid glycosides. Direct modulation of this pathway by this compound has not been experimentally confirmed.

Potential NF-κB Signaling Pathway Modulation

Caption: A proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a diterpenoid glycoside with defined physicochemical properties. While detailed spectral and biological activity data for this compound itself are not extensively documented, information from its source plant and structurally related compounds suggests potential for anti-inflammatory and other beneficial health effects. Further research is warranted to fully elucidate the pharmacological profile and mechanisms of action of this natural compound. The protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C26H44O8 | CID 73821014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Integrating Constituents Absorbed into Blood, Network Pharmacology, and Quantitative Analysis to Reveal the Active Components in Rubus chingii var. suavissimus that Regulate Lipid Metabolism Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Stevioside attenuates osteoarthritis via regulating Nrf2/HO-1/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Suavioside A: A Technical Whitepaper on a Diterpenoid Glycoside with Therapeutic Potential

Executive Summary

Suavioside A, a diterpenoid glycoside with the molecular formula C26H44O8, is a natural compound isolated from the leaves of Rubus suavissimus. While direct research on this compound is currently limited, its structural similarity to the well-studied stevioside suggests a significant potential for analogous biological activities. This technical guide provides a comprehensive overview of the known information on this compound and leverages the extensive research on stevioside as a predictive framework for its potential therapeutic applications. This paper is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural compounds for therapeutic use. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways are visualized using Graphviz to facilitate a deeper understanding of the potential mechanisms of action.

Introduction to this compound

This compound is a naturally occurring diterpenoid glycoside identified in the leaves of Rubus suavissimus, a plant traditionally used in some regions for its sweet taste.[1] Its chemical identity is confirmed with the molecular formula C26H44O8 and the Chemical Abstracts Service (CAS) number 133740-37-1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C26H44O8 |

| Molecular Weight | 484.62 g/mol |

| CAS Number | 133740-37-1 |

| Source | Leaves of Rubus suavissimus |

Due to the nascent stage of research on this compound, this whitepaper will draw parallels with stevioside, a structurally related and extensively studied diterpenoid glycoside. Stevioside has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and metabolic-regulating effects. It is hypothesized that this compound may exhibit a similar pharmacological profile.

Potential Biological Activities: Insights from Stevioside Research

The biological activities of stevioside provide a strong foundation for predicting the potential therapeutic applications of this compound. Key areas of interest include its anti-inflammatory, antioxidant, and glucose-regulating effects.

Anti-inflammatory Activity

Stevioside has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.[2][3][4]

Table 2: Quantitative Data on the Anti-inflammatory Effects of Stevioside

| Parameter | Experimental Model | Treatment | Result | Reference |

| TNF-α release | LPS-stimulated THP-1 cells | 1 mM Stevioside | Significant suppression | [4] |

| IL-1β release | LPS-stimulated THP-1 cells | 1 mM Stevioside | Significant suppression | [4] |

| Nitric Oxide release | LPS-stimulated THP-1 cells | 1 mM Stevioside | Slight suppression | [4] |

| TNF-α levels | Plasma of male Wistar rats | 500 and 1000 mg/kg bw/day Stevioside (oral) | No effect on plasma levels, but reduction in release from LPS-stimulated PBMCs | [3] |

Antioxidant Activity

The antioxidant potential of stevioside has been evaluated through various in vitro assays. These studies indicate that stevioside can scavenge free radicals and may enhance endogenous antioxidant defense mechanisms.[5][6]

Table 3: Quantitative Data on the Antioxidant Effects of Stevioside

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | Spectrophotometry | IC50 values determined | [5] |

| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | Expressed as mg of standard equivalent per gram of sample | [7] |

| Total Antioxidant Capacity (TAC) | Spectrophotometry | 69.54 mg AAE/1g DM for stevioside |

Glucose Metabolism Regulation

Stevioside has been investigated for its effects on glucose metabolism, suggesting a potential role in managing hyperglycemia.

Table 4: Quantitative Data on the Effects of Stevioside on Glucose Metabolism

| Parameter | Experimental Model | Treatment | Result | Reference |

| Blood Glucose Levels | Type 2 diabetic Goto–Kakizaki (GK) rats | 0.2 g/kg Stevioside (i.v.) | Significant reduction in blood glucose | [8] |

| Insulin Secretion | Type 2 diabetic Goto–Kakizaki (GK) rats | 0.2 g/kg Stevioside (i.v.) | Increase in insulin secretion | [8] |

| PEPCK Gene Expression | Liver of diabetic rats | Daily oral treatment with Stevioside | Decreased mRNA and protein levels | [9] |

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments based on established protocols used in stevioside studies.

Anti-inflammatory Activity Assay: Cytokine Release in THP-1 Cells

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Stimulation: Cells are seeded in 24-well plates and stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The results are expressed as pg/mL or ng/mL of the cytokine, and the percentage of inhibition by this compound is calculated relative to the LPS-stimulated control.

Antioxidant Activity Assay: DPPH Radical Scavenging

-

Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol (e.g., 0.1 mM).

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control is prepared with methanol instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.[5]

Glucose Metabolism Assay: In Vivo Glucose Tolerance Test

-

Animal Model: An appropriate animal model, such as diabetic Goto-Kakizaki (GK) rats or normal Wistar rats, is used.[8]

-

Fasting: Animals are fasted overnight prior to the experiment.

-

Treatment Administration: this compound (at various doses) or a vehicle control is administered intravenously or orally.[8]

-

Glucose Challenge: After a specified time following treatment, a glucose solution is administered to the animals (e.g., 2 g/kg body weight, orally or intravenously).

-

Blood Sampling: Blood samples are collected from the tail vein at different time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the effect of this compound on glucose tolerance.

Potential Signaling Pathways

Based on the mechanisms elucidated for stevioside, this compound may exert its biological effects through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[10][11] Stevioside has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2][4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[12][13][14] Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes.

Conclusion and Future Directions

This compound, a diterpenoid glycoside from Rubus suavissimus, represents a promising yet understudied natural product. Based on the extensive research on the structurally similar compound stevioside, this compound is predicted to possess significant anti-inflammatory, antioxidant, and glucose-regulating properties. The experimental protocols and pathway diagrams provided in this whitepaper offer a foundational framework for future investigations. Further research is warranted to isolate and purify this compound in sufficient quantities for comprehensive biological evaluation. Subsequent studies should focus on validating the predicted activities, elucidating its precise mechanisms of action, and assessing its pharmacokinetic and safety profiles. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stevioside reduces inflammation in periodontitis by changing the oral bacterial composition and inhibiting P. gingivalis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. contusmpublications.com [contusmpublications.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Antioxidant and immunomodulatory activity induced by stevioside in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfds.journals.ekb.eg [jfds.journals.ekb.eg]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. cusabio.com [cusabio.com]

- 11. NF-κB signaling pathway in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 14. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Suavioside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Suavioside A, a diterpenoid glycoside isolated from the leaves of Rubus suavissimus, has garnered interest within the scientific community for its potential therapeutic properties. While comprehensive research dedicated solely to this compound is still emerging, preliminary studies on related compounds and extracts from its natural source suggest a promising profile, particularly in the realm of anti-inflammatory activity. This technical guide synthesizes the available information, providing insights into its likely biological activities, putative mechanisms of action, and the experimental frameworks used to investigate such compounds.

Quantitative Biological Data: An Analogical Perspective

Direct quantitative data on the biological activity of purified this compound is not extensively available in the current body of scientific literature. However, studies on closely related diterpenoid glycosides and extracts of Rubus species provide valuable benchmarks. For instance, research on other diterpenoid glucosides isolated from Rubus chingii has demonstrated anti-inflammatory effects.

To provide a comparative context, the following table summarizes representative quantitative data for the anti-inflammatory activity of related diterpenoid compounds and extracts. It is crucial to note that these values are not directly for this compound but offer a plausible range of efficacy that might be expected.

| Compound/Extract | Bioassay | Cell Line/Model | Measured Effect | IC50 / Inhibition % |

| Diterpenoid Glucosides (from Rubus chingii) | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 macrophages | Anti-inflammatory | - |

Note: Specific IC50 values for this compound are not yet reported in the literature. The data presented is for analogous compounds to provide a frame of reference.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A recurring theme in the study of diterpenoids and extracts from Rubus species is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its inhibition is a key target for anti-inflammatory drug development.

Based on the evidence from related compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of the NF-κB pathway. This could occur at various points, such as preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory mediators.

Below is a conceptual diagram illustrating the putative inhibitory effect of this compound on the canonical NF-κB signaling pathway.

References

Early Pharmacological Studies of Suavioside A: A Technical Whitepaper on a Diterpenoid Glycoside from Rubus suavissimus

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological studies focusing exclusively on Suavioside A are notably scarce in early scientific literature. This document provides a comprehensive overview of the pharmacological activities of extracts from Rubus suavissimus (Chinese Sweet Tea), the natural source of this compound. The biological effects described herein are attributed to the complex mixture of phytochemicals within the extract, which includes this compound, and should not be interpreted as the exclusive activity of this compound itself.

Introduction

This compound is a diterpenoid glycoside that has been isolated from the leaves of Rubus suavissimus S. Lee, a plant widely used in traditional Chinese medicine and as a natural sweetener. While early research has successfully identified and characterized this compound, in-depth pharmacological investigations specifically targeting this compound are limited. The majority of pharmacological data available pertains to the crude extracts of Rubus suavissimus or its most abundant sweet-tasting component, rubusoside. This whitepaper will synthesize the available early research on Rubus suavissimus extracts to provide a foundational understanding of the potential pharmacological context of this compound. The primary activities observed for these extracts are anti-inflammatory and metabolic regulation.

Pharmacological Activities of Rubus suavissimus Leaf Extracts

Early studies have revealed that extracts from the leaves of Rubus suavissimus possess significant biological activities, primarily centered around the modulation of inflammatory pathways and metabolic processes.

Anti-Inflammatory Effects

The most consistently reported pharmacological effect of Rubus suavissimus leaf extract is its anti-inflammatory activity. This has been demonstrated in both in vitro and in vivo models. The primary mechanism identified is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes. By inhibiting NF-κB, the extract can reduce the production of inflammatory mediators.

In studies using lipopolysaccharide (LPS)-induced inflammation models, the extract has been shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1).[2][3]

Metabolic Regulation

Rubus suavissimus extracts have also been investigated for their beneficial effects on metabolic disorders. Research in animal models of low-grade chronic inflammation, a condition linked to metabolic syndrome, has shown that supplementation with the leaf extract can help maintain glucose homeostasis and insulin sensitivity.[2][3] The proposed mechanism involves the modulation of peroxisome-proliferator-activated receptor-gamma (PPAR-γ) and insulin receptor substrate-1 (IRS-1) expression in adipose tissues.[2]

Furthermore, components of the extract, such as rubusoside, have been shown to regulate lipid metabolism.[4]

Anti-Allergic Properties

Some studies have explored the anti-allergic potential of Rubus suavissimus extracts. In a mouse model of egg allergy, the extract was found to attenuate the allergic response by modulating the Th1/Th2 immune balance.[5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from early pharmacological studies on Rubus suavissimus leaf extracts.

| Pharmacological Effect | Model System | Treatment | Key Findings | Reference |

| Anti-Inflammatory | C57BL/6J Mice with LPS-induced chronic inflammation | R. suavissimus leaf extract in diet | Suppression of plasma TNF-α, IL-6, and MCP-1. | [2][3] |

| Anti-Inflammatory | NF-κB Luciferase Reporter Cell Line | Crude extract and fractions of R. suavissimus | Inhibition of NF-κB activity at 100–1000 µg/ml. | [1] |

| Metabolic Regulation | C57BL/6J Mice with LPS-induced chronic inflammation | R. suavissimus leaf extract in diet | Modulation of PPAR-γ and IRS-1 expression in white adipose tissue. | [2] |

| Anti-Allergic | BALB/c mouse model of egg allergy | R. suavissimus leaf extract (0.1, 0.5, and 1.0% w/v) in drinking water | Attenuation of allergic response via Th1/Th2 immunomodulation. | [5] |

| Oxidative Stress | H2O2-treated retinal pigment epithelial cells | R. suavissimus extract (5.0 µg/mL) | Alleviation of oxidative stress. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used in the cited studies on Rubus suavissimus extracts.

Animal Model for Low-Grade Chronic Inflammation

-

Animal Strain: C57BL/6J mice.

-

Induction of Inflammation: Lipopolysaccharide (LPS) from Escherichia coli was administered to induce a state of low-grade chronic inflammation.

-

Treatment: The experimental group received a diet supplemented with Rubus suavissimus leaf extract.

-

Parameters Measured: Plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) were quantified using ELISA. Gene expression of tight junction proteins (ZO-1, JAMA), mucin (MUC)-4, PPAR-γ, and IRS-1 in relevant tissues was analyzed by qPCR.[2][3]

In Vitro NF-κB Inhibition Assay

-

Cell Line: A stable NF-κB luciferase reporter cell line was used. This cell line contains a luciferase gene under the control of an NF-κB response element.

-

Treatment: Cells were treated with various concentrations of the crude Rubus suavissimus extract or its chromatographic fractions.

-

Assay: The inhibitory activity on NF-κB was determined by measuring the luminescence produced by the luciferase enzyme. A decrease in luminescence compared to the control indicated inhibition of the NF-κB pathway.[1]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by Rubus suavissimus extract.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing anti-inflammatory effects.

Conclusion and Future Directions

The early pharmacological evaluation of extracts from Rubus suavissimus indicates a promising profile, particularly in the realms of anti-inflammatory and metabolic-regulating activities. The inhibition of the NF-κB pathway appears to be a central mechanism underlying these effects.

However, a significant research gap exists concerning the specific pharmacological properties of this compound. While it is a known constituent of the bioactive extract, its individual contribution to the observed effects remains to be elucidated. Future research should focus on the isolation of pure this compound and the subsequent investigation of its pharmacological activities using a range of in vitro and in vivo models. Such studies will be crucial in determining whether this compound is a key active principle of Rubus suavissimus and to understand its potential for therapeutic development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chinese-sweet-leaf-tea-rubus-suavissimus-mitigates-lps-induced-low-grade-chronic-inflammation-and-reduces-the-risk-of-metabolic-disorders-in-a-c57bl-6j-mouse-model - Ask this paper | Bohrium [bohrium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Integrating Constituents Absorbed into Blood, Network Pharmacology, and Quantitative Analysis to Reveal the Active Components in Rubus chingii var. suavissimus that Regulate Lipid Metabolism Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rubus suavissimus S. Lee Extract Alleviates Oxidative Stress and Inflammation in H2O2-Treated Retinal Pigment Epithelial Cells and in High-Fat Diet-Fed Mouse Retinas [imrpress.com]

Methodological & Application

Application Note & Protocol: Extraction of Suavioside A from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the extraction and purification of Suavioside A, a diterpenoid glycoside isolated from the leaves of Rubus suavissimus[1]. The methodologies outlined are based on established principles for the extraction of similar glycosides, such as steviol glycosides from Stevia rebaudiana.

Introduction

This compound is a natural diterpenoid glycoside that holds potential for various applications, including as a natural sweetener.[1] Effective extraction and purification from its plant source, Rubus suavissimus, are crucial for research and development. This protocol details a robust method for isolating this compound, adapted from well-documented procedures for structurally related compounds.

The general process involves solid-liquid extraction from dried and powdered plant material, followed by purification steps to remove impurities like pigments, lipids, and other less polar compounds. Finally, chromatographic techniques are employed to isolate this compound to a high degree of purity.

Quantitative Data Summary

The following table summarizes extraction yields for similar diterpenoid glycosides (Stevioside and Rebaudioside A) from Stevia rebaudiana under various extraction conditions. This data is provided as a reference to illustrate the impact of different methods on extraction efficiency. Researchers can expect similar trends when optimizing the extraction of this compound from Rubus suavissimus.

| Extraction Method | Solvent | Temperature (°C) | Time | Yield (Stevioside) | Yield (Rebaudioside A) | Reference |

| Conventional Hot Water Extraction | Water | 78 | 4 h | 0.99% (496 mg/100g) | - | [2] |

| Conventional Hot Water Extraction | Water | 70 | 3 h | - | - | [3] |

| Methanol Extraction | Methanol | 65 | 1 h | 8.64% | 2.34% | [4] |

| Ultrasound-Assisted Extraction | 60% Isopropanol | 30 | 18 min | - | 35.61 g/100g | [5][6] |

| Microwave-Assisted Extraction | Water (1:10 solid:liquid) | - | 1.5 min (450W) | - | - | [3] |

| Soxhlet Extraction | 96% Ethanol | - | 10 h | - | - | [7] |

Experimental Protocol

This protocol describes a general procedure for the extraction and purification of this compound. Optimization of specific parameters (e.g., solvent ratios, temperature, and time) may be necessary to maximize yield and purity from Rubus suavissimus.

Materials and Reagents

-

Dried and powdered leaves of Rubus suavissimus

-

Methanol (ACS grade or higher)

-

Ethanol (96%, ACS grade or higher)

-

n-Butanol (ACS grade or higher)

-

Chloroform (ACS grade or higher)

-

Deionized Water

-

Calcium Hydroxide

-

Iron (III) Chloride

-

Amberlite XAD-7 resin (or similar non-polar adsorbent resin)

-

Filter paper

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Extraction Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Step-by-Step Protocol

Step 1: Plant Material Preparation

-

Ensure the leaves of Rubus suavissimus are thoroughly dried to a moisture content of less than 10%.

-

Grind the dried leaves into a fine powder (e.g., to pass through a 40-mesh sieve).

Step 2: Solid-Liquid Extraction

-

Combine the powdered plant material with methanol in a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture to 65°C and stir continuously for 1 hour to facilitate the complete extraction of glycosides.[4]

-

After extraction, cool the mixture to room temperature.

Step 3: Initial Filtration and Depigmentation

-

Filter the cooled mixture through filter paper to separate the plant residue from the crude extract.

-

To the liquid extract, add a small amount of calcium hydroxide and iron (III) chloride to precipitate chlorophyll and other pigments.[4]

-

Centrifuge or filter the mixture to remove the precipitate.

Step 4: Solvent Partitioning

-

Concentrate the clarified extract using a rotary evaporator to remove the methanol.

-

Re-dissolve the resulting residue in deionized water.

-

Perform a liquid-liquid extraction with chloroform to remove non-polar impurities.[4] The aqueous phase, containing the polar glycosides, should be retained.

-

Further purify the aqueous phase by performing a liquid-liquid extraction with n-butanol. The this compound will partition into the n-butanol layer.[4]

Step 5: Column Chromatography

-

Concentrate the n-butanol phase to dryness using a rotary evaporator.

-

Dissolve the dried extract in a minimal amount of methanol.

-

Load the dissolved extract onto a pre-equilibrated Amberlite XAD-7 resin column.

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the glycosides with a stepwise or gradient of increasing concentrations of methanol in water.

-

Collect fractions and monitor by HPLC to identify those containing pure this compound.

Step 6: Crystallization

-

Pool the fractions containing high-purity this compound and concentrate them under reduced pressure.

-

Induce crystallization by adding a small amount of anhydrous methanol and allowing the solution to stand at a cool temperature.[4]

-

Collect the crystals by filtration and dry them under a vacuum.

Signaling Pathway Diagram (Hypothetical)

As the primary application of this compound is as a sweetener, a signaling pathway diagram for the sweet taste reception is provided for context.

Caption: Simplified signaling pathway for sweet taste perception.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Extraction of rebaudioside-A by sonication from Stevia rebaudiana Bertoni leaf and decolorization of the extract by polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Suavioside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Suavioside A, a diterpenoid glycoside isolated from the leaves of Rubus suavissimus. The described protocol is applicable for the quality control of raw materials, extracts, and finished products containing this compound. The method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity.

Introduction

This compound is a natural diterpenoid glycoside that has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound is essential for research, development, and quality assurance in the pharmaceutical and nutraceutical industries. This document provides a comprehensive protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure water.

-

Reagents: Phosphoric acid (analytical grade).

-

Reference Standard: Purified this compound (≥98% purity).

-

Sample Preparation: Samples containing this compound should be dissolved in a suitable solvent and filtered through a 0.45 µm syringe filter before injection.

Sample Preparation Protocol

-

Plant Material (e.g., Rubus suavissimus leaves):

-

Grind dried plant material to a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of 70% methanol and sonicate for 30 minutes at 60°C.

-

Allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Reconstitute the residue in 10 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

-

Formulated Products:

-

Accurately weigh a portion of the ground tablet or capsule powder equivalent to a target concentration of this compound.

-

Dissolve the sample in a known volume of mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before analysis.

-

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point. Method optimization may be necessary depending on the sample matrix.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (32:68, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Run Time | 20 minutes |

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound under the specified conditions.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

| Retention Time (min) | Consistent | 12.5 |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 5500 |

Table 2: Linearity of this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 150234 |

| 25 | 375585 |

| 50 | 751170 |

| 100 | 1502340 |

| 200 | 3004680 |

| Correlation Coefficient (R²) | ≥ 0.999 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Hypothetical Value (µg/mL) |

| LOD | 2.5 |

| LOQ | 8.0 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound in various sample matrices. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The provided protocols and data serve as a valuable resource for scientists and professionals working with this compound.

Application Notes and Protocol: Purification of Suavioside A from Crude Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the purification of Suavioside A, a diterpenoid glycoside, from crude extracts of Momordica subangulata subsp. renigera or other plant sources. The methodology is based on established techniques for the separation of similar triterpenoid saponins and glycosides, involving a two-step chromatographic process to achieve high purity.

Introduction

This compound is a natural product with potential pharmacological activities. Its purification from complex crude plant extracts is essential for detailed structural elucidation, bioactivity screening, and further drug development. The protocol described herein employs a combination of macroporous resin chromatography for initial enrichment and reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification. This approach is widely applicable for the isolation of saponins and related glycosides from natural sources.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes the expected yield and purity of this compound at different stages of the purification process. These values are illustrative and may vary depending on the starting material and specific experimental conditions.

| Purification Stage | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |

| Crude Extraction | 1000 (Dry Plant Material) | 100 | 10 | ~5 |

| Macroporous Resin Chromatography | 100 (Crude Extract) | 15 | 15 | ~40-50 |

| Reversed-Phase HPLC | 1 (Enriched Fraction) | 0.2 | 20 | >98 |

Experimental Protocols

Preparation of Crude Extract

-

Drying and Pulverization: Air-dry the plant material (Momordica subangulata subsp. renigera) at room temperature and pulverize it into a coarse powder.

-

Extraction: Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

-